molecular formula C21H21N3OS B2404656 N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide CAS No. 899906-62-8

N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide

Cat. No.: B2404656
CAS No.: 899906-62-8
M. Wt: 363.48
InChI Key: OIQLTEUAEWSSQB-UHFFFAOYSA-N
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Description

N-Phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative featuring a 1,4-diazaspiro[4.4]nona-1,3-diene ring system. This compound belongs to a broader class of molecules where the sulfanyl acetamide moiety is linked to diverse heterocyclic or aromatic groups. Its molecular formula is C₂₂H₂₁N₃OS, with a molecular weight of 393.51 g/mol and a logP of 3.71, indicating moderate lipophilicity .

Properties

IUPAC Name

N-phenyl-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c25-18(22-17-11-5-2-6-12-17)15-26-20-19(16-9-3-1-4-10-16)23-21(24-20)13-7-8-14-21/h1-6,9-12H,7-8,13-15H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQLTEUAEWSSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide typically involves the reaction of 3-phenyl-1,4-diazaspiro[4.4]non-3-en-2-one with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the spirocyclic nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

Modifications to the phenyl or heterocyclic substituents significantly alter physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) logP Key Properties/Activities
N-(4-Methoxyphenyl)-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide 4-methoxyphenyl C₂₂H₂₃N₃O₂S 393.51 3.71 Enhanced solubility due to methoxy group; tested for enzyme inhibition
N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide 3,4-dichlorophenyl, p-tolyl C₂₁H₂₀Cl₂N₃OS 433.37 ~4.2* Increased lipophilicity; potential bioactivity in corrosion inhibition
N-(4-Chlorophenyl)-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide 4-chlorophenyl C₂₁H₁₈ClN₃OS 403.91 ~3.9* Chlorine substituent improves metabolic stability; used in crystallography studies
N-(2,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide 2,4-dimethylphenyl C₂₃H₂₅N₃OS 391.53 ~3.5* Steric hindrance from methyl groups may reduce binding flexibility

*Estimated based on substituent contributions.

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) increase lipophilicity and stability but may reduce solubility.
  • Methoxy groups improve solubility and hydrogen-bonding capacity .

Heterocyclic Variations

Replacing the 1,4-diazaspiro ring with other heterocycles alters bioactivity and applications:

Compound Class Example Compound Key Features
Oxadiazole Derivatives 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Oxadiazole ring enhances π-π stacking; used in antimicrobial studies
Triazole Derivatives OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) Triazole moiety confers Orco agonism; targets insect odorant receptors
Pyrimidine Derivatives N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine ring enables hydrogen bonding; studied for crystal packing motifs

Key Observations :

  • Diazaspiro systems offer conformational rigidity, while oxadiazoles/triazoles improve interaction with biological targets .
  • Pyrimidine derivatives exhibit distinct hydrogen-bonding patterns, influencing crystallinity .

Physicochemical and Structural Comparisons

Hydrogen Bonding and Crystal Packing

  • Diazaspiro Derivatives: Intramolecular N–H⋯N bonds stabilize folded conformations. For example, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide forms inversion dimers via N–H⋯N bonds .
  • Oxadiazole Derivatives : Intermolecular N–H⋯O bonds dominate, leading to layered crystal structures .

LogP and Solubility

  • Methoxy-substituted analogs (logP ~3.7) exhibit better aqueous solubility than chlorinated derivatives (logP ~4.2) .
  • Larger spiro rings (e.g., spiro[4.5]deca) increase molecular weight but reduce solubility .

Enzyme Inhibition

  • Compounds like N-(5-chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide show α-glucosidase inhibition (IC₅₀ = 12.3 µM) and lipoxygenase (LOX) inhibition (IC₅₀ = 45.6 µM) .

Corrosion Inhibition

  • N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides demonstrate efficacy in protecting carbon steel surfaces .

Odorant Receptor Modulation

  • Triazole-containing analogs (e.g., OLC-12) act as Orco agonists , disrupting insect olfactory systems .

Biological Activity

N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticonvulsant, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The compound's structure features a diazaspiro moiety and a sulfanyl group, which are known to enhance biological activity through various mechanisms. Its molecular formula is C23H25N3O3SC_{23}H_{25}N_{3}O_{3}S, with a molecular weight of 423.5 g/mol. The presence of the sulfanyl group is significant as it can participate in various biochemical interactions.

Anticonvulsant Activity

Case Studies and Research Findings:
Recent studies have indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and evaluated for their anticonvulsant activity using animal models. The initial screening utilized the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, showing promising results for specific derivatives that demonstrated significant protection against seizures .

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameTest ModelDose (mg/kg)Result
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideMES100Effective
N-(3-chlorophenyl)-2-morpholino-acetamideMES300Effective
N-(3-(trifluoromethyl)anilide derivatives6-Hz model30, 100, 300Active

The studies suggest that the introduction of electron-withdrawing groups such as fluorine enhances the anticonvulsant efficacy by improving metabolic stability and CNS distribution .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against various bacterial strains. The presence of amide and sulfanyl groups is believed to contribute to this activity by facilitating interactions with microbial enzymes or cell membranes.

Table 2: Antimicrobial Activity Overview

Compound NameMicrobial StrainActivity Observed
N-(4-Bromo-3-methylphenyl)-2-{(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL)sulfanyl}acetamideE. coliInhibitory
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideS. aureusInhibitory

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Potential

The unique structural features of this compound could also position it as a candidate for cancer therapy. Compounds with similar diazaspiro structures have shown promising results in inhibiting cancer cell proliferation in vitro.

Mechanistic Insights:
Research indicates that compounds targeting cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, play crucial roles in cell cycle regulation and gene transcription, making them attractive targets for anticancer therapies .

Table 3: Anticancer Activity Data

Compound NameTarget EnzymeIC50 (μM)Cell Line Tested
Compound 20aCDK20.004HCT116
Compound 20aCDK90.009HCT116

The findings underscore the potential for further development of N-phenyldiazaspiro compounds as dual inhibitors targeting key regulatory pathways in cancer cells.

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